BenchChemオンラインストアへようこそ!

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Molecular Weight Physicochemical Properties Building Block Selection

This N-cyclopropyl-substituted tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid (CAS 2098081-10-6; MW 233.26) is a strategic medicinal chemistry building block for kinase inhibitor programs. Unlike common N-methyl or N-ethyl analogs, the cyclopropyl group imparts distinct conformational constraint and lipophilicity that directly influence target binding and selectivity in ATP-competitive mTOR and PI3K programs. The C-7 carboxylic acid enables amide coupling, esterification, or reduction to anchor diverse pharmacophores. Procure the exact N-cyclopropyl variant to maintain SAR continuity—approximate in-class analogs cannot substitute for the unique steric and electronic profile this compound delivers in fragment-based screening and lead optimization campaigns.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 2098081-10-6
Cat. No. B1475747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
CAS2098081-10-6
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1CC1N2CCOC3=C(C2)C=C(C=C3)C(=O)O
InChIInChI=1S/C13H15NO3/c15-13(16)9-1-4-12-10(7-9)8-14(5-6-17-12)11-2-3-11/h1,4,7,11H,2-3,5-6,8H2,(H,15,16)
InChIKeyRBWFHBDIYXIWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid (CAS 2098081-10-6): Structural Profile and Procurement-Relevant Characteristics


4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid (CAS 2098081-10-6) is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[f][1,4]oxazepine core bearing an N-cyclopropyl substituent and a C-7 carboxylic acid functional group [1]. With a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol, this compound serves as a versatile synthetic building block within medicinal chemistry programs targeting kinase inhibition and other therapeutic areas where the benzoxazepine scaffold has demonstrated validated utility [2]. The cyclopropyl group imparts distinct steric and electronic properties that differentiate it from more common N-alkyl-substituted analogs, making its procurement a deliberate choice rather than an arbitrary substitution within structure–activity relationship (SAR) exploration campaigns.

Why 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid Cannot Be Casually Replaced by Common N-Alkyl Analogs


Within the tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid series, the N-substituent is a critical determinant of both physicochemical properties and biological recognition. Simple replacement of the N-cyclopropyl group with a methyl, ethyl, or cyclopropylmethyl substituent produces measurable changes in molecular weight, lipophilicity (estimated XLogP3), and conformational flexibility [1][2]. These differences, while numerically modest, translate into altered solubility, membrane permeability, and target-binding complementarity when the core is elaborated into final kinase inhibitor leads. The benzoxazepine scaffold has been validated in multiple ATP-competitive kinase inhibitor programs—including mTOR and PI3K inhibitor development—where subtle modifications at the N-4 position exert profound effects on potency and selectivity [3]. Consequently, procurement of the exact N-cyclopropyl-substituted carboxylic acid building block is essential for maintaining SAR continuity, rather than resorting to an approximate in-class analog that may fundamentally alter the pharmacological trajectory of a lead series.

Quantitative Differentiation Evidence for 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid Relative to Nearest In-Class Analogs


Molecular Weight Differentiation as a Surrogate for Bulk Property Tuning in Building Block Selection

The molecular weight (MW) of 4-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is 233.26 g/mol [1], which differs from the 4-methyl analog (207.23 g/mol, Δ = +26.03 g/mol) [2] and the 4-ethyl analog (221.25 g/mol, Δ = +12.01 g/mol) [3]. This MW increment, driven by the cyclopropyl group (C₃H₅ vs. CH₃ vs. C₂H₅), affects bulk properties such as boiling point, melting point, and chromatographic retention, which are relevant considerations during both synthesis scale-up and purification. A 26 g/mol difference represents a ~12.6% increase over the 4-methyl baseline.

Molecular Weight Physicochemical Properties Building Block Selection

Lipophilicity (XLogP3) Differentiation and its Impact on Permeability in Lead Optimization

While a direct experimentally measured logP for 4-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is not publicly available, the XLogP3 value can be estimated from structurally validated analogs. The 4-(cyclopropylmethyl) derivative has a computed XLogP3 of -0.5 [1]. The 4-methyl analog has an XLogP3 of -1.3 [2]. By interpolation, the target cyclopropyl-substituted compound is estimated to have an XLogP3 of approximately -0.7 to -0.9, placing it in a lipophilicity range that is ~0.5–0.6 log units more lipophilic than the 4-methyl analog and less lipophilic than the cyclopropylmethyl derivative. A difference of 0.5–0.6 log units is significant for blood–brain barrier penetration and cellular permeability predictions.

Lipophilicity XLogP3 Permeability

Conformational Constraint Imparted by the Cyclopropyl Group: A Structural Advantage Over Flexible N-Alkyl Substituents

The cyclopropyl group is a well-recognized structural motif in medicinal chemistry for introducing conformational constraint while minimizing steric bulk. Unlike the freely rotating methyl or ethyl groups, the cyclopropyl ring restricts the orientation of the N-substituent relative to the oxazepine core. In the context of benzoxazepine-based kinase inhibitors, ATP-competitive binding modes require precise spatial orientation of the N-substituent within the kinase hinge region or hydrophobic back pocket [1][2]. Literature precedent demonstrates that cyclopropyl substitution on heterocyclic scaffolds can enhance metabolic stability by reducing N-dealkylation susceptibility compared to N-methyl or N-ethyl analogs, though direct metabolic stability data for this specific compound are not yet published. This property is inferred from the well-documented effect of cyclopropyl groups in reducing CYP450-mediated oxidative metabolism at adjacent N-alkyl positions.

Conformational Constraint Cyclopropyl Structure-Based Drug Design

Scaffold Validation: Benzoxazepine Core Prevalence in ATP-Competitive Kinase Inhibitor Patents and Literature

The tetrahydrobenzo[f][1,4]oxazepine scaffold has been identified as a privileged core in ATP-competitive kinase inhibitor design, most notably in the development of mTOR inhibitors such as XL388 (compound 28) [1]. This compound class demonstrated low nanomolar mTOR inhibitory activity and >1000-fold selectivity over PI3K kinases. In the process development literature, the benzoxazepine core is described as a 'chemically rich' fragment that, when elaborated, yields inhibitors with favorable drug-like properties, including oral bioavailability in multiple species and dose-dependent antitumor activity in xenograft models [1][2]. While the target compound (4-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid) is a carboxylic acid building block rather than a fully elaborated kinase inhibitor, its core scaffold homology to the validated mTOR inhibitor series provides a strong scientific rationale for its procurement in kinase-targeted medicinal chemistry campaigns. The scalability of benzoxazepine intermediates has been demonstrated at >15 kg batch sizes, confirming industrial relevance [2].

Kinase Inhibitor Benzoxazepine Scaffold mTOR

Procurement-Relevant Application Scenarios for 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid


Kinase Inhibitor Lead Optimization: mTOR and PI3K Program SAR Exploration

Medicinal chemistry teams pursuing ATP-competitive inhibitors of mTOR, PI3K, or dual PI3K/mTOR targets can utilize 4-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid as a key intermediate for constructing elaborated benzoxazepine-based inhibitors. The carboxylic acid handle at the 7-position enables amide coupling, esterification, or reduction to the corresponding alcohol/amine, providing a versatile anchor point for introducing diverse pharmacophore elements [1]. The cyclopropyl group at N-4 offers a distinct conformational and lipophilicity profile compared to the more commonly procured N-methyl analog, allowing SAR exploration of the N-substituent's role in kinase hinge-region binding and selectivity. The validated precedent of the benzoxazepine scaffold in delivering mTOR inhibitors with >1000-fold selectivity over PI3K isoforms supports the strategic value of this building block in kinase programs [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's molecular weight (233.26 g/mol) places it within the acceptable range for fragment libraries (typically <300 Da). The combination of a rigidified bicyclic core, a carboxylic acid functional group capable of forming hydrogen-bonding interactions, and the cyclopropyl moiety offering a unique three-dimensional shape makes this compound a structurally differentiated fragment for screening against novel targets. Its procurement enables the expansion of fragment libraries beyond planar aromatic scaffolds, increasing chemical diversity and hit-finding potential [2]. The cyclopropyl group introduces sp³ character that is increasingly valued in fragment collections to improve clinical success rates.

Chemical Probe Synthesis for Target Validation Studies

Research groups engaged in chemical biology and target validation can procure this compound as a starting material for synthesizing affinity probes, PROTAC precursors, or fluorescently labeled derivatives. The carboxylic acid functionality serves as a convenient conjugation handle for linker attachment, while the cyclopropyl-substituted oxazepine core provides a rigid scaffold that minimizes conformational entropy penalties upon target binding. The benzoxazepine scaffold's established presence in kinase inhibitor chemotypes enhances the likelihood that probes derived from this building block will engage kinase targets with measurable affinity [1].

Structure-Activity Relationship (SAR) Studies on N-Substituent Effects in Seven-Membered Heterocycles

Academic and industrial laboratories conducting fundamental SAR studies on seven-membered heterocyclic systems can use this compound in head-to-head comparisons with the 4-methyl (MW 207.23), 4-ethyl (MW 221.25), and 4-(cyclopropylmethyl) (MW 247.29) analogs to systematically evaluate the impact of N-substituent size, shape, and lipophilicity on biological activity, solubility, metabolic stability, and permeability [3]. Such systematic studies are essential for establishing robust SAR understanding that guides future lead optimization efforts across multiple target classes.

Quote Request

Request a Quote for 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.